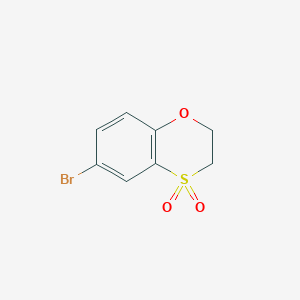

6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione

Description

6-Bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione is a heterocyclic compound featuring a benzoxathiine core substituted with bromine at the 6-position and two sulfone groups (dione). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its molecular formula is C₈H₅BrO₃S, with a molecular weight of 261.09 g/mol (inferred from analogs in ). The bromine atom and sulfone groups influence reactivity in substitution and cross-coupling reactions, while the fused ring system enhances rigidity and stability .

Properties

Molecular Formula |

C8H7BrO3S |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide |

InChI |

InChI=1S/C8H7BrO3S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5H,3-4H2 |

InChI Key |

BLDXBFTVZOVDRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the bromination of 2,3-dihydro-1,4-benzoxathiine-4,4-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 6-position is activated for substitution due to the electron-withdrawing effects of the sulfone (-SO₂) and dione groups. These groups meta-direct electrophiles and enhance the leaving-group ability of bromide.

Transition Metal-Catalyzed Coupling

The bromine atom can participate in cross-coupling reactions under palladium or nickel catalysis. The sulfone moiety stabilizes transition states via electronic effects.

Ring-Opening and Functionalization

The strained oxathiine ring may undergo ring-opening under acidic or basic conditions, particularly at the sulfone site.

Photochemical Reactivity

The bromine and sulfone groups may enable photoinduced electron transfer (PET) or radical pathways.

Stability and Side Reactions

-

Thermal Decomposition : Above 200°C, debromination and sulfone degradation occur .

-

Oxidative Stability : Resists oxidation due to the sulfone’s +6 oxidation state .

Key Challenges in Reactivity

-

Electronic Deactivation : The sulfone and dione groups reduce ring electron density, necessitating harsh conditions for NAS.

-

Steric Effects : Bulky substituents near the reactive C6 position may hinder coupling efficiency .

While experimental validation is required, these predictions align with established reactivity patterns in brominated heterocycles and sulfone-containing systems. Further studies should prioritize spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) to confirm reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds derived from this structure exhibit significant anticancer properties. For instance:

- Vascular Disrupting Activity : In vivo studies have shown that certain derivatives can significantly reduce bioluminescence signals in kidney cancer models by over 90% within 2.5 hours .

Material Science

The unique structural characteristics of this compound also make it suitable for applications in material science:

- Polymer Chemistry : Its electrophilic nature allows it to participate in polymerization reactions to form novel materials with desirable properties.

- Thermal Stability Studies : Analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of materials synthesized from this compound.

Case Studies

-

Case Study on Anticancer Efficacy :

- A series of experiments were conducted using derivatives of this compound against resistant cancer cell lines. The results indicated that certain compounds had enhanced efficacy compared to standard treatments like etoposide.

-

Material Development :

- Researchers explored the use of this compound in developing new polymeric materials with improved thermal properties. The findings suggested that the incorporation of this compound into polymer matrices could enhance their stability under thermal stress.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the heterocyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1)

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Key Differences :

- Lacks sulfone groups, reducing electrophilicity and oxidation stability.

- The dioxine ring (oxygen atoms at positions 1 and 4) instead of the benzoxathiine-sulfone system results in lower polarity and different solubility profiles.

- Applications: Primarily used as a building block in organic synthesis due to its simpler structure .

2-(Aminomethyl)-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione Hydrochloride (CAS 1909336-66-8)

- Molecular Formula: C₉H₁₂ClNO₃S

- Molecular Weight : 249.71 g/mol

- Key Differences: Substitution of bromine with an aminomethyl group (-CH₂NH₂) and addition of HCl. Enhanced solubility in polar solvents due to the protonated amine and chloride counterion. Applications: Used as a high-purity API intermediate in drug discovery, leveraging its amine functionality for further derivatization .

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS 19815-97-5)

- Molecular Formula : C₁₀H₉BrO₃

- Molecular Weight : 257.08 g/mol

- Key Differences: Contains a ketone group (-CO-) instead of sulfones, increasing susceptibility to nucleophilic attack. Applications: Intermediate in synthesizing fluorinated or branched derivatives via ketone chemistry .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- The methoxy group (-OCH₃) directs electrophilic substitution reactions ortho/para to itself. Applications: Investigated for biological activity due to its complex heteroaromatic system .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| Target Compound | 261.09 | Br, Sulfones | Electrophilic at C-6; stable to oxidation |

| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine | 215.04 | Br, Dioxine | Prone to ring-opening under strong acids |

| 2-(Aminomethyl)-... Hydrochloride | 249.71 | -CH₂NH₃⁺Cl⁻, Sulfones | Amine participates in amidation/coupling |

| 2-Bromo-1-(benzodioxin-5-yl)-ethanone | 257.08 | Br, Ketone | Ketone undergoes Grignard additions |

| Pyridin-3-amine Derivative | 391.46 | Pyridine, -OCH₃, -N(CH₃)₂ | Basic sites for salt formation |

Biological Activity

6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of benzothiopyran derivatives, which are known for their diverse pharmacological properties.

- Molecular Formula : C8H7BrO2

- Molecular Weight : 215.04 g/mol

- CAS Number : 52287-51-1

- LogP : 2.68 (indicating moderate lipophilicity) .

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzothiopyran derivatives, including this compound. Research indicates that these compounds can inhibit viral replication by interfering with viral enzymes and cellular pathways essential for viral life cycles. For instance, a study demonstrated that derivatives of benzothiopyran could effectively inhibit the replication of certain viruses in vitro .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The structure of this compound suggests it may scavenge free radicals effectively. In vitro assays have shown significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiopyran derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. A specific study reported that the compound exhibited a dose-dependent reduction in inflammation markers in animal models .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Viral Enzymes : Inhibition of polymerases and proteases essential for viral replication.

- Reactive Oxygen Species (ROS) : Scavenging free radicals and reducing oxidative stress.

- Cytokine Production : Modulating the expression and activity of pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of the parent benzoxathiine-dione scaffold. For brominated heterocycles, electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄ or CH₃COOH) is common . Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-bromination. Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or THF) influence regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : Confirm bromine substitution patterns via ¹H/¹³C NMR chemical shifts (e.g., deshielding effects at C-6) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ peaks matching theoretical mass (±5 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Validate Br and S content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies for possible reaction pathways (e.g., SN2 vs. aromatic ring participation). Validate predictions with kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Methodological Answer: Contradictions (e.g., unexpected coupling in ¹H NMR) may arise from dynamic effects like restricted rotation. Solutions include:

- Variable-temperature NMR to detect conformational changes.

- 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- X-ray crystallography for definitive structural assignment .

Q. How does the sulfone moiety influence the compound’s stability under varying pH conditions?

Methodological Answer: Design accelerated stability studies:

- Prepare buffered solutions (pH 1–13) and incubate at 40°C.

- Monitor degradation via LC-MS (e.g., hydrolysis of the sulfone group to sulfonic acid).

- Compare half-lives and identify degradation pathways using Arrhenius plots .

Experimental Design & Safety

Q. What safety protocols are critical when handling brominated benzoxathiine derivatives?

Methodological Answer:

Q. How can researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Synthesize analogs with varying substituents (e.g., Cl, F at C-6) .

- Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ values) or steric bulk (Taft parameters) .

Cross-Disciplinary Applications

Q. What spectroscopic techniques are optimal for studying interactions between this compound and biomacromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to proteins.

- Fluorescence quenching : Monitor tryptophan residue interactions.

- DSC (Differential Scanning Calorimetry) : Assess thermal stability changes in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.